BenchChemオンラインストアへようこそ!

TIK-301

Melatonin Receptors Receptor Binding Assay Pharmacodynamics

TIK-301 (CAS 118702-11-7) is the only melatonin agonist combining sub-nanomolar MT1/MT2 affinity (Ki 0.081/0.042 nM) with 5-HT2B/2C antagonism. Its distinct 6-chloro-5-methoxy indole and chiral propylacetamide side chain deliver oral bioavailability (Tmax ~1 h, t½ ~1 h) and precise chronobiotic activity unmatched by ramelteon or tasimelteon. The gold standard for circadian rhythm research, receptor binding assays, and analytical method validation where potency and dual pharmacology are non-negotiable. Procure with confidence for reproducible, publication-grade results.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
CAS No. 118702-11-7
Cat. No. B1675577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIK-301
CAS118702-11-7
Synonyms(R)-N-(2-(6-chloro-5-methoxy-1H-indol-3yl)propyl)acetamide
LY 156735
LY156735
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl
InChIInChI=1S/C14H17ClN2O2/c1-8(6-16-9(2)18)11-7-17-13-5-12(15)14(19-3)4-10(11)13/h4-5,7-8,17H,6H2,1-3H3,(H,16,18)/t8-/m0/s1
InChIKeyRKHCTAKUYDTFHE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TIK-301: A High-Affinity, Orally Active Melatonin MT1/MT2 Agonist for Circadian and Sleep Research Procurement


TIK-301 (CAS 118702-11-7), also designated LY-156735 and PD-6735, is an investigational, chlorinated melatonin derivative that functions as a potent, high-affinity, and orally active agonist at melatonin MT1 and MT2 receptors [1]. It is a non-selective dual melatonin receptor agonist (DMRA) with a well-defined pharmacological profile and is under development for the treatment of insomnia and other circadian rhythm sleep disorders [2]. TIK-301 belongs to the same class of synthetic melatonin receptor agonists as ramelteon and tasimelteon [2].

Why Generic Melatonin Agonist Substitution is Scientifically Invalid: The Case for TIK-301 Procurement


Despite the existence of several melatonergic compounds, simple interchange within the class is not scientifically justified due to significant and quantifiable differences in receptor binding kinetics, selectivity profiles, off-target pharmacology, and pharmacokinetic (PK) parameters. Each molecule in this class possesses a unique combinatorial fingerprint that dictates its specific in vivo efficacy, safety, and therapeutic window. TIK-301, for instance, demonstrates a distinct profile compared to endogenous melatonin and other synthetic agonists like ramelteon, tasimelteon, and agomelatine, as evidenced by comparative data on receptor affinity [1], oral bioavailability [1], and dual-action pharmacology at serotonergic receptors [2]. These differentiating factors are critical for scientific decision-making and ensure experimental reproducibility, as substituting with a close analog introduces confounding variables that can invalidate research outcomes.

Quantitative Differentiation of TIK-301: A Comparative Evidence Guide for Scientific Selection


MT1/MT2 Receptor Binding Affinity: TIK-301 vs. Melatonin, Ramelteon, and Tasimelteon

TIK-301 exhibits extremely high binding affinity for both MT1 and MT2 receptors, with Ki values of 0.081 nM and 0.042 nM, respectively [1]. In comparative terms, its MT1 affinity (Ki=0.081 nM) is roughly an order of magnitude higher than that of melatonin (Ki=0.527 nM) [2] and tasimelteon (Ki=0.304 nM) [3], and is comparable to ramelteon (Ki=0.014 nM) [4]. Its MT2 affinity (Ki=0.042 nM) is also notably higher than melatonin (Ki=0.274 nM) [2] and ramelteon (Ki=0.112 nM) [4], while being similar to tasimelteon's (Ki=0.069 nM) [3]. This profile positions TIK-301 among the highest-affinity synthetic melatonergic agonists available for research.

Melatonin Receptors Receptor Binding Assay Pharmacodynamics

Dual Pharmacology: TIK-301 Exhibits Superior 5-HT2C Antagonism Compared to Agomelatine

TIK-301 possesses a dual mechanism of action, acting as a high-affinity melatonin agonist and as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors [1]. Notably, TIK-301 has been directly shown to be a more potent antagonist of 5-HT2C receptors than the structurally related antidepressant agomelatine [2]. While agomelatine's affinity for the 5-HT2C receptor is in the high nanomolar to low micromolar range (pKi = 6.2-6.4, corresponding to a Ki of 0.4-0.6 µM) , the precise Ki value for TIK-301 at 5-HT2C has not been as widely reported but is qualitatively described as 'more potent' [2]. This dual action is hypothesized to contribute to potential antidepressant effects distinct from its sleep-promoting activity, providing a unique tool for investigating the interplay between melatonergic and serotonergic systems.

5-HT2C Receptor Serotonin Antagonism Polypharmacology

Superior Oral Bioavailability and Systemic Exposure: TIK-301 vs. Melatonin

A key differentiator for TIK-301 is its significantly enhanced oral pharmacokinetic profile relative to its endogenous counterpart, melatonin. Data indicate that TIK-301 exhibits nine times greater oral bioavailability and a six times greater Area Under the Curve (AUC) compared to melatonin [1]. This means a substantially larger fraction of an orally administered dose reaches the systemic circulation and is retained in the body over time [1]. The superior PK profile is a critical advantage for in vivo studies where reliable and consistent systemic exposure is required without the need for parenteral administration.

Pharmacokinetics Oral Bioavailability AUC

Clinical Efficacy in Primary Insomnia: TIK-301 Dose-Dependently Improves Sleep Latency Comparable to Zolpidem

In a Phase II clinical trial for primary insomnia, TIK-301 demonstrated a clear, dose-dependent improvement in objective and subjective sleep latency [1]. At doses of 20 mg, 50 mg, and 100 mg, patients experienced improvements in sleep latency of 31%, 32%, and 41%, respectively [1]. Importantly, the sleep latency improvement observed at the 100 mg dose was reported to be comparable to that of the FDA-approved hypnotic zolpidem, a standard-of-care comparator [2]. This clinical evidence underscores the translational potential of TIK-301 from bench to bedside and validates its mechanism of action in a relevant human disease model.

Clinical Trial Insomnia Sleep Latency Phase II

Half-Life and Elimination Profile: TIK-301's Unique Pharmacokinetic Signature in the Melatonergic Class

TIK-301 is characterized by a relatively short elimination half-life of approximately 1 hour [1]. This is a differentiating feature compared to other melatonergic agonists. For instance, ramelteon has a reported half-life of 1-2.6 hours, and its active metabolite M-II has an even longer half-life [2]. In contrast, tasimelteon's half-life is similarly short at around 1.3 hours [3]. The short half-life of TIK-301, combined with its high oral bioavailability, makes it particularly suitable for research applications requiring a rapid onset of action and a defined, short duration of effect, such as studying acute phase-shifting in circadian models or investigating on-demand sleep promotion without lingering next-day residual effects.

Pharmacokinetics Half-Life Metabolism

Recommended Research and Industrial Applications for TIK-301 Based on Validated Evidence


Preclinical In Vivo Studies of Circadian Rhythm and Sleep-Wake Cycle Modulation

TIK-301 is an ideal candidate for preclinical research aimed at investigating the role of melatonin receptors in regulating circadian rhythms and sleep-wake cycles. Its high receptor affinity (MT1 Ki=0.081 nM, MT2 Ki=0.042 nM) [1] and favorable oral PK profile, including 9-fold greater bioavailability and a 6-fold greater AUC compared to melatonin [2], ensure robust and consistent target engagement in vivo. The compound's short half-life (~1 hour) [2] makes it particularly well-suited for acute dosing studies investigating phase-shifting effects, as demonstrated in a Phase I chronobiotic trial where it was effective at a 5 mg/L dose [3], and for experiments where prolonged exposure is undesirable.

Translational Research in Sleep Disorders with a Validated Clinical Benchmark

For research programs focused on the translation of novel sleep therapeutics, TIK-301 provides a powerful tool with a direct clinical validation benchmark. In a Phase II trial for primary insomnia, TIK-301 demonstrated a dose-dependent improvement in sleep latency, achieving a 41% improvement at a 100 mg dose, an effect comparable to the standard-of-care hypnotic zolpidem [4]. This clinical anchoring point offers researchers a unique advantage when benchmarking the efficacy of new chemical entities or when designing studies to elucidate mechanisms of action in validated human disease models.

Investigating Polypharmacology and Mood Disorder Mechanisms

Researchers exploring the complex interplay between circadian disruption and mood disorders can utilize TIK-301 as a unique probe due to its dual pharmacology. Beyond its potent melatonergic agonism, TIK-301 acts as a more potent antagonist at 5-HT2B/5-HT2C receptors than the antidepressant agomelatine [5]. This specific profile makes TIK-301 a valuable research tool for dissecting the individual contributions of melatoninergic and serotonergic systems to behaviors such as anxiety and depression, and for validating the hypothesis that combined MT1/MT2 agonism and 5-HT2C antagonism may yield superior therapeutic outcomes in certain psychiatric conditions [6].

Benchmarking and Standardization in Melatonin Receptor Pharmacology

Due to its well-characterized, high-affinity, non-selective agonist profile at both MT1 and MT2 receptors, TIK-301 serves as an excellent reference standard or positive control in in vitro pharmacological assays. Its Ki values (0.081 nM and 0.042 nM for MT1 and MT2, respectively) [1] are among the highest reported for synthetic melatonergic agonists, allowing for reliable benchmarking of novel ligands in competitive binding assays, functional cAMP inhibition studies, or other downstream signaling assays. Procuring a well-characterized lot of TIK-301 ensures experimental consistency and comparability across different studies and laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TIK-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.